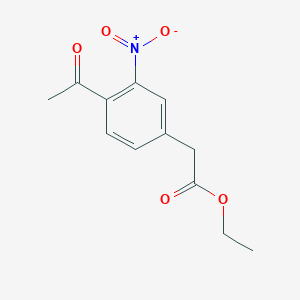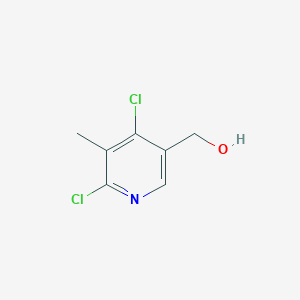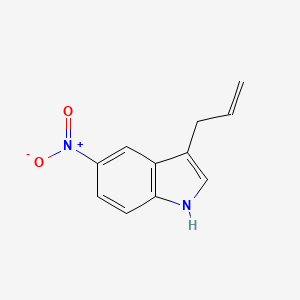
Ethyl 2-(4-acetyl-3-nitrophenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(4-acetyl-3-nitrophenyl)acetate is an organic compound with a complex structure that includes an ethyl ester, an acetyl group, and a nitro-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(4-acetyl-3-nitrophenyl)acetate typically involves the esterification of 2-(4-acetyl-3-nitrophenyl)acetic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form amino derivatives.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed:
Reduction of the nitro group: Amino derivatives.
Reduction of the acetyl group: Alcohol derivatives.
Substitution on the phenyl ring: Various substituted phenyl derivatives depending on the substituent introduced.
Scientific Research Applications
Ethyl 2-(4-acetyl-3-nitrophenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-acetyl-3-nitrophenyl)acetate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the acetyl group can undergo hydrolysis to release acetic acid. These reactions can modulate biological pathways, leading to various pharmacological effects.
Comparison with Similar Compounds
Ethyl 2-(4-nitrophenyl)acetate: Lacks the acetyl group, making it less reactive in certain chemical reactions.
Ethyl 2-(4-acetylphenyl)acetate: Lacks the nitro group, reducing its potential for redox reactions.
Ethyl 2-(4-acetyl-3-methylphenyl)acetate: The methyl group provides different steric and electronic properties compared to the nitro group.
Uniqueness: Ethyl 2-(4-acetyl-3-nitrophenyl)acetate is unique due to the presence of both the nitro and acetyl groups, which confer distinct reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C12H13NO5 |
|---|---|
Molecular Weight |
251.23 g/mol |
IUPAC Name |
ethyl 2-(4-acetyl-3-nitrophenyl)acetate |
InChI |
InChI=1S/C12H13NO5/c1-3-18-12(15)7-9-4-5-10(8(2)14)11(6-9)13(16)17/h4-6H,3,7H2,1-2H3 |
InChI Key |
LIIJOZUXAJGPIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1)C(=O)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Bromo-4-chloro-1-tosyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13676395.png)


![Ethyl 2-[4,7,10-tris[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate](/img/structure/B13676419.png)
![Ethyl [2,3'-bipyridine]-6'-carboxylate](/img/structure/B13676438.png)




![(S)-4-[(tert-Butyldimethylsilyl)oxy]-3-methylbutanal](/img/structure/B13676466.png)

![Ethyl 1H-pyrazolo[3,4-c]pyridine-5-carboxylate](/img/structure/B13676470.png)

